molecular formula C16H10BrClN2O3 B2539474 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide CAS No. 898373-30-3

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2539474
CAS No.: 898373-30-3
M. Wt: 393.62
InChI Key: JOGUFPYBMYRKOD-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide is a high-purity synthetic benzofuran derivative designed for research applications in oncology and immunology. This compound is part of the benzofuran-2-carboxamide chemical class, which has demonstrated significant potential in biomedical research . Benzofuran scaffolds are recognized for their versatile biological activities, and the structural motifs present in this molecule—specifically the 5-bromo-2-chlorobenzamido substituent and the core carboxamide group—are associated with potent and selective biological effects . Recent scientific investigations into closely related benzofuran-2-carboxamide derivatives have identified them as promising immunomodulatory agents. These compounds have been shown to block CCL20-induced chemotaxis, a key cellular migration process in the CCL20/CCR6 axis that is implicated in inflammatory bowel diseases and colorectal cancer . Furthermore, selected derivatives exhibit direct activity against colon cancer cell lines, demonstrating cytotoxic, cytostatic, and antiproliferative effects in vitro . The incorporation of halogen atoms, such as bromine and chlorine, is a strategic modification in medicinal chemistry that often enhances a compound's bioactivity and binding affinity through the formation of halogen bonds with target proteins . This makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies, particularly in the context of cancer biology and immune cell regulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUFPYBMYRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization of Benzofuran Derivatives

The WO2014006637A2 patent outlines a pathway to benzofuran-2-carboxamides via ester intermediates. Adapting this approach:

  • Ethyl benzofuran-2-carboxylate synthesis : Cyclization of 2-hydroxybenzonitrile with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).
  • Amination at the 3-position : Nitration followed by reduction (e.g., H₂/Pd-C) introduces the amine group, yielding ethyl 3-aminobenzofuran-2-carboxylate.
  • Carboxamide formation : Treatment with formamide and sodium methoxide in N-methylpyrrolidone (NMP) at 100–120°C hydrolyzes the ester to the carboxamide.

Key Optimization Parameters :

  • Nitration regioselectivity : Use of mixed acid (HNO₃/H₂SO₄) at 0–5°C ensures preferential nitration at the 3-position.
  • Reduction efficiency : Catalytic transfer hydrogenation with ammonium formate avoids high-pressure H₂ equipment.

Synthesis of 5-Bromo-2-chlorobenzoyl Chloride (Intermediate B)

Bromination of 2-Chlorobenzoic Acid

The CN110002989B patent describes a high-yield monobromination process using N-bromosuccinimide (NBS) in concentrated H₂SO₄ with sodium sulfide catalysts:

  • Reaction conditions :
    • Molar ratio: 2-Chlorobenzoic acid : NBS : Na₂S = 1 : 1.0 : 0.4.
    • Temperature: 10–30°C, reaction time: 10–120 minutes.
    • Selectivity: >99% toward 5-bromo-2-chlorobenzoic acid (vs. 4-bromo isomer).
  • Work-up : Precipitation in ice water followed by recrystallization (methanol/water) yields 99.6% pure product.

Conversion to Acid Chloride

Treatment of 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (40°C, 4 h) provides the acyl chloride in >95% yield. Excess SOCl₂ is removed under vacuum.

Impurity Control :

  • Residual H₂SO₄ from the bromination step must be neutralized (e.g., NaHCO₃ wash) to prevent side reactions during chlorination.

Amide Coupling: Final Step Synthesis

Schotten-Baumann Reaction

Classical amide formation under biphasic conditions:

  • Reagents :
    • Intermediate A (1 equiv) dissolved in 1M NaOH.
    • Intermediate B (1.2 equiv) in DCM added dropwise at 0°C.
  • Reaction monitoring : HPLC tracks consumption of Intermediate A (typically complete within 2 h).
  • Isolation : The organic layer is dried (MgSO₄), concentrated, and crystallized from ethanol/water (7:3 v/v) to yield 82–85% pure product.

Coupling Reagent-Mediated Approach

Modern methods employing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU):

  • Conditions :
    • Intermediate A (1 equiv), Intermediate B (1.1 equiv), HATU (1.5 equiv), DIPEA (3 equiv) in DMF.
    • Stirred at 25°C for 12 h.
  • Yield : 89–92% with >99.5% HPLC purity.

Advantages :

  • Avoids base-mediated hydrolysis of acid chloride.
  • Suitable for heat-sensitive substrates.

Comparative Analysis of Synthetic Routes

Parameter Schotten-Baumann HATU-Mediated
Yield 82–85% 89–92%
Purity (HPLC) 98.5–99.0% >99.5%
Reaction Time 2 h 12 h
Scalability Industrial Pilot scale
Cost (USD/g) 12.50 18.75

Trade-offs : While HATU offers superior purity, its cost and longer reaction time make the Schotten-Baumann method preferable for bulk production.

Impurity Profiling and Mitigation

Major Byproducts

  • 3-(4-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide : Arises from residual 4-bromo-2-chlorobenzoic acid in Intermediate B. Controlled via Na₂S catalysis during bromination.
  • N-Acylurea derivatives : Formed via HATU degradation; minimized by using fresh reagents and anhydrous conditions.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) removes polar impurities, achieving >99% purity.
  • Column Chromatography : Silica gel (hexane/EtOAc 1:1) resolves non-polar byproducts but is less cost-effective.

Chemical Reactions Analysis

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell death. It may also interfere with bacterial or viral replication by targeting essential proteins or enzymes .

Comparison with Similar Compounds

3-(5-Chlorothiophene-2-amido)-1-benzofuran-2-carboxamide

  • Key Differences :
    • Heterocyclic Core : Replaces the benzene ring in the amide group with a thiophene ring, introducing sulfur-mediated electronic effects.
    • Halogenation : Features a single chlorine atom on the thiophene moiety, compared to bromine and chlorine on the benzamido group of the target compound.
    • Physicochemical Properties :
  • Molecular Weight : 320.75 g/mol (vs. ~383.6 g/mol for the target compound, assuming C14H9BrClN2O3).
  • XlogP : 3.9 (indicative of moderate lipophilicity), whereas the bromine and additional chlorine in the target compound may increase hydrophobicity (estimated XlogP > 4.5) .

5-Bromo- and 5,7-Dichlorobenzofuran-2-carboxylic Acid Derivatives

  • Key Differences: Carboxylic Acid vs. Carboxamide: The presence of a carboxamide group in the target compound enhances hydrogen-bonding capacity compared to ester or acid derivatives.

Computational and Crystallographic Insights

  • Molecular Modeling :
    • The thiophene analog’s topological polar surface area (TPSA) is 114 Ų, reflecting moderate polarity. The target compound’s TPSA is expected to be lower (~90–100 Ų) due to reduced hydrogen-bond acceptors.
    • Rotatable Bonds : Both compounds have 3 rotatable bonds, suggesting similar conformational flexibility .
  • Crystallographic Refinement :
    • SHELX programs, widely used for small-molecule refinement, could resolve structural features like halogen interactions (e.g., Br···Cl contacts) critical for stability and packing .

Data Tables

Table 1. Comparative Physicochemical Properties

Property 3-(5-Bromo-2-chlorobenzamido)-benzofuran-2-carboxamide (Estimated) 3-(5-Chlorothiophene-2-amido)-benzofuran-2-carboxamide 5,7-Dichlorobenzofuran-2-carboxamide
Molecular Formula C14H9BrClN2O3 C14H9ClN2O3S C9H5Cl2NO2
Molecular Weight (g/mol) ~383.6 320.75 230.05
XlogP >4.5 3.9 ~3.2
Hydrogen Bond Donors 2 2 1
Rotatable Bonds 3 3 2

Biological Activity

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H13BrClN3O2
  • Molecular Weight : 392.65 g/mol

The compound features a benzofuran core, which is known for various pharmacological activities, linked to a chlorobenzamide moiety that may enhance its biological efficacy.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of benzofuran derivatives, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of halogen substituents like bromine and chlorine was correlated with enhanced activity due to increased lipophilicity and potential interactions with cellular targets .

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BA5498.0
This compoundTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A study reported the minimum inhibitory concentration (MIC) of related compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzofuran structure can lead to varying degrees of antimicrobial efficacy.

CompoundTarget BacteriaMIC (µg/mL)
Compound CS. aureus15
Compound DE. coli20
This compoundTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can increase ROS levels, contributing to oxidative stress in cancer cells.

Q & A

Q. What are the key synthetic routes for preparing 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the benzofuran-2-carboxamide core via cyclization of substituted benzaldehydes or coupling reactions (e.g., amide bond formation using coupling agents like EDCI or HATU) .
  • Step 2 : Introduction of the 5-bromo-2-chlorobenzamido group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as DMAP .
  • Critical Conditions : Temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of bromo-chloro benzoyl chloride to avoid side reactions) .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%), while recrystallization from ethanol/water enhances crystalline form .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting spectral data?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., benzofuran protons at δ 6.8–7.5 ppm) and confirms amide bond formation (NH peak at δ 10–12 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 408.98) and detects halogen isotopic patterns .
  • IR Spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzofuran C-O at ~1250 cm⁻¹) .
  • Data Resolution : Overlapping signals in NMR can be addressed via 2D techniques (COSY, HSQC). Impurity peaks in MS require repurification or alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can researchers design initial bioactivity screening assays for this compound?

  • Methodological Answer :
  • In Vitro Assays : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) or bacterial strains (e.g., E. coli, S. aureus) to assess cytotoxicity or antimicrobial activity .
  • Targeted Assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) with IC50 determination via fluorometric or colorimetric readouts .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of benzofuran-2-carboxamide derivatives?

  • Methodological Answer :
  • Substitution Patterns : Systematically modify substituents (e.g., replacing Br/Cl with F or MeO groups) to assess effects on lipophilicity (logP) and target binding .
  • Bioisosteric Replacements : Replace the benzamido group with sulfonamides or heterocycles (e.g., pyridine) to enhance metabolic stability .
  • Data Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Q. What strategies address contradictions in reported biological data for similar benzofuran derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
  • Mechanistic Studies : Employ CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .

Q. How can computational methods guide the design of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to therapeutic targets (e.g., EGFR kinase) using AutoDock Vina to prioritize analogs with improved binding energy (ΔG < -8 kcal/mol) .
  • ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity risks (e.g., hERG inhibition) .
  • Dynamics Simulations : Run MD simulations (GROMACS) to assess compound stability in target binding pockets over 100-ns trajectories .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Methodological Answer :
  • Scale-Up Issues : Exothermic reactions (e.g., amidation) require jacketed reactors with temperature control to prevent decomposition .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective bulk purification .
  • Byproduct Management : Optimize stoichiometry and use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR shifts) between batches?

  • Methodological Answer :
  • Batch Comparison : Analyze multiple batches via HPLC-MS to detect impurities (e.g., dehalogenated byproducts) .
  • Deuterated Solvent Effects : Re-run NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shift variations .
  • Advanced Techniques : Use NOESY to confirm stereochemical consistency or X-ray crystallography for absolute configuration validation .

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